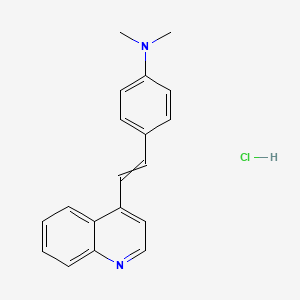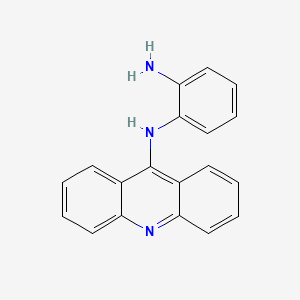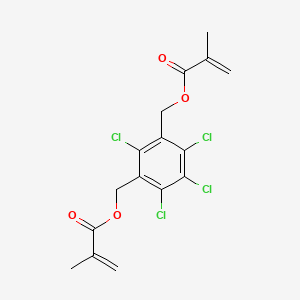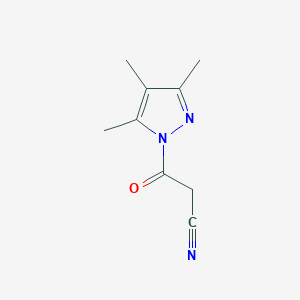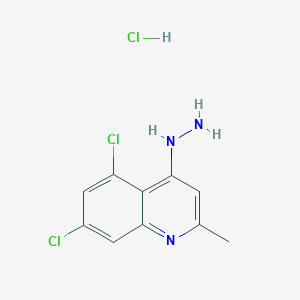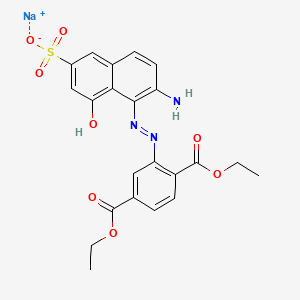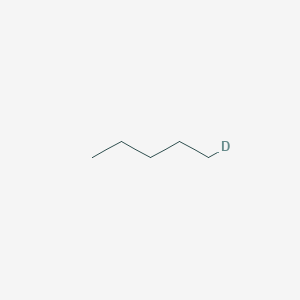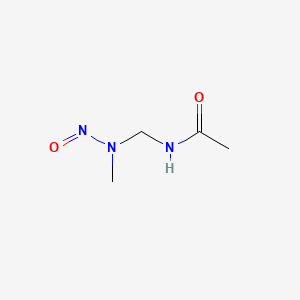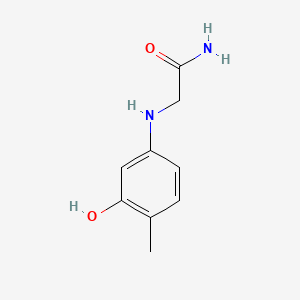![molecular formula C18H12BrNO B13755395 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde involves several steps. One common method includes the reaction of 7-bromo-2-quinoline with an appropriate aldehyde under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde can be compared with other similar compounds, such as:
3-[2-(7-Chloro-2-quinolinyl)ethenyl]-benzaldehyde: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
3-[2-(7-Fluoro-2-quinolinyl)ethenyl]-benzaldehyde: The presence of a fluorine atom can significantly alter the compound’s properties, making it more resistant to metabolic degradation.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H12BrNO |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
3-[(E)-2-(7-bromoquinolin-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C18H12BrNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ |
Clé InChI |
FWCRMZVZNKJVJV-XBXARRHUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Br)C=C2 |
SMILES canonique |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



